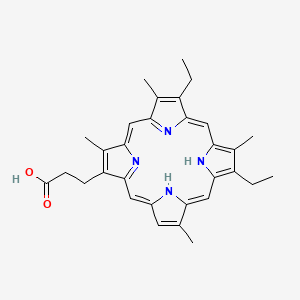
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid is a porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as hemoglobin and chlorophyll. This specific compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid typically involves the reaction of porphyrin precursors with specific reagents under controlled conditions. One common method involves the use of porphyrin and iron salts under appropriate conditions to form the desired compound . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary but often include specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid involves its interaction with specific molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that can damage and kill cancer cells . The molecular targets and pathways involved in these processes are often specific to the application and can include various enzymes, receptors, and cellular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mesoporphyrin IX dimethyl ester: Another porphyrin derivative with similar structural features and applications.
Coproporphyrin I tetramethyl ester: A related compound with similar chemical properties and uses.
Deuteroporphyrin IX dimethyl ester: Another similar compound used in various scientific and industrial applications.
Uniqueness
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid is unique due to its specific structural modifications, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications such as photodynamic therapy and catalysis, where its reactivity and ability to interact with light are crucial.
Eigenschaften
CAS-Nummer |
644-00-8 |
|---|---|
Molekularformel |
C31H34N4O2 |
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
3-(8,13-diethyl-3,7,12,17-tetramethyl-23,24-dihydroporphyrin-2-yl)propanoic acid |
InChI |
InChI=1S/C31H34N4O2/c1-7-21-18(5)27-15-30-22(8-2)17(4)25(34-30)14-26-19(6)23(9-10-31(36)37)28(33-26)12-20-11-16(3)24(32-20)13-29(21)35-27/h11-15,32,35H,7-10H2,1-6H3,(H,36,37) |
InChI-Schlüssel |
QOPJEFQXHWQPTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=C3C(=CC(=CC4=NC(=CC5=NC(=CC(=C1C)N2)C(=C5C)CC)C(=C4CCC(=O)O)C)N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)


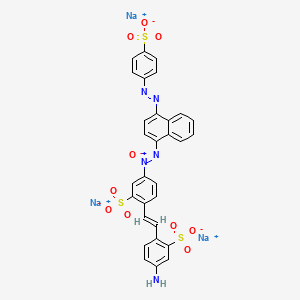

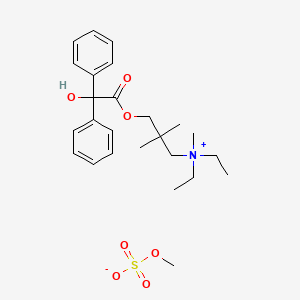
![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)

![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
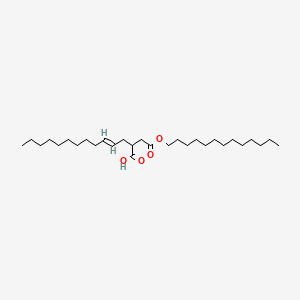
![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)

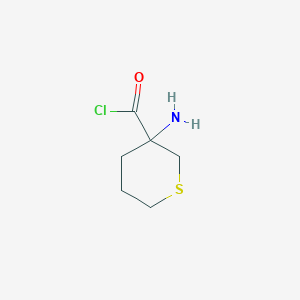
![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
